5-Bromo-6-chloro-1-methylpyridin-2(1H)-one CAS 960299-33-6 properties
5-Bromo-6-chloro-1-methylpyridin-2(1H)-one CAS 960299-33-6 properties
Topic: 5-Bromo-6-chloro-1-methylpyridin-2(1H)-one CAS 960299-33-6 properties Content Type: In-depth Technical Whitepaper[1]
Scaffold Versatility & Orthogonal Reactivity in Medicinal Chemistry
Executive Summary
5-Bromo-6-chloro-1-methylpyridin-2(1H)-one (CAS 960299-33-6) represents a high-value heterocyclic scaffold in modern drug discovery.[1] Distinguished by its dense functionalization potential, this compound offers two distinct halogen handles—a C5-bromide and a C6-chloride—positioned around a polar N-methyl-2-pyridone core.[1] This unique architecture allows for orthogonal reactivity , enabling medicinal chemists to sequentially functionalize the ring system with high regioselectivity. It is widely utilized as a pharmacophore building block for kinase inhibitors, BET bromodomain inhibitors, and P2X3 antagonists, where the pyridone carbonyl serves as a critical hydrogen bond acceptor.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]
The compound is a di-halogenated N-methylated pyridone.[1] Its lipophilicity and steric profile are defined by the bulky halogens flanking the nitrogen and carbonyl systems.
| Property | Data |
| CAS Number | 960299-33-6 |
| IUPAC Name | 5-Bromo-6-chloro-1-methylpyridin-2(1H)-one |
| Molecular Formula | C₆H₅BrClNO |
| Molecular Weight | 222.47 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in water |
| pKa (Calculated) | ~ -1.5 (protonation at carbonyl oxygen) |
| H-Bond Acceptors | 1 (Carbonyl Oxygen) |
| Key Structural Feature | Orthogonal Halogen Pair: C5-Br (Cross-coupling active) vs. C6-Cl (SNAr/Steric blocker) |
Synthetic Utility & Reactivity Profile[4]
The core value of CAS 960299-33-6 lies in the electronic differentiation between the C5 and C6 positions. This allows for "programmed" synthesis where transformations can be directed to specific sites without protecting groups.[1]
The Regioselectivity Map
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C5-Position (Bromine): Located beta to the carbonyl, this position mimics an electron-deficient aryl bromide.[1] It undergoes rapid oxidative addition with Palladium(0), making it the primary site for Suzuki-Miyaura, Stille, or Sonogashira couplings.
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C6-Position (Chlorine): Located alpha to the nitrogen and ortho to the C5-Br.[1] This position is sterically hindered by the N-methyl group but is electronically activated for Nucleophilic Aromatic Substitution (SNAr) due to the adjacent nitrogen's inductive effect.[1] However, in Pd-catalyzed reactions, the C-Cl bond is significantly more inert than the C-Br bond, preserving it during C5 functionalization.[1]
Visualization of Reaction Pathways
The following diagram illustrates the logical flow of functionalization, demonstrating how the scaffold serves as a divergence point.
Caption: Orthogonal reactivity map showing kinetic preference for C5 Pd-coupling versus thermodynamic C6 nucleophilic displacement.
Experimental Protocols
Protocol 1: Synthesis of the Core Scaffold
Context: While commercially available, in-house preparation ensures purity, particularly free from regioisomeric impurities.
Reaction: N-Methylation of 5-bromo-6-chloro-2-hydroxypyridine.[1]
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Reagents: 5-Bromo-6-chloropyridin-2-ol (1.0 eq), Iodomethane (MeI) or Dimethyl sulfate (1.2 eq), Cesium Carbonate (Cs₂CO₃, 1.5 eq).
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Solvent: Anhydrous DMF or Acetone.
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Procedure:
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Charge a round-bottom flask with 5-bromo-6-chloropyridin-2-ol and Cs₂CO₃ in DMF (0.5 M concentration).
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Stir at room temperature for 15 minutes to deprotonate (formation of phenoxide/pyridone anion).
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Add MeI dropwise at 0°C to prevent exotherm-driven O-methylation (though N-methylation is thermodynamically favored for pyridones).[1]
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Allow to warm to room temperature and stir for 4–12 hours. Monitor by LCMS.[1]
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Workup: Pour into ice water. The product, 5-bromo-6-chloro-1-methylpyridin-2(1H)-one, typically precipitates as a solid.[1] Filter, wash with water, and dry. Recrystallize from Ethanol/Heptane if necessary.[1]
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Protocol 2: Selective C5-Suzuki Coupling
Context: Installing an aryl group at C5 while leaving the C6-Cl intact for later steps.[1]
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Reagents: CAS 960299-33-6 (1.0 eq), Aryl Boronic Acid (1.1 eq), Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2.0 eq).[1]
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Procedure:
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Degas solvents with nitrogen for 15 minutes (Critical: Oxygen poisons Pd(0) and promotes homocoupling).[1]
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Combine scaffold, boronic acid, and base in the reaction vessel.[2][3] Add catalyst last under inert atmosphere.[1]
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Heat to 80–90°C. Do not exceed 100°C to minimize oxidative addition into the C6-Cl bond.[1]
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Validation: LCMS should show consumption of Br-starting material and formation of the monocoupled product. The C-Cl peak pattern (3:1 isotopic ratio) should remain visible in the mass spectrum.[1]
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Applications in Drug Discovery[5][9]
Kinase Inhibitor Design
The 1-methylpyridin-2-one motif is a classic bioisostere for the phenyl ring, offering improved solubility and a specific hydrogen-bond acceptor vector (the carbonyl).[1]
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Mechanism: The carbonyl oxygen often accepts a hydrogen bond from the kinase hinge region (e.g., backbone NH).
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Role of CAS 960299-33-6: The C5-aryl group extends into the hydrophobic pocket, while the C6-substituent (modified from Cl) can be used to dial in selectivity against specific kinase isoforms by creating steric clashes or accessing the solvent front.[1]
BET Bromodomain Inhibitors
Recent patent literature (e.g., EP3958976) highlights N-methyl-2-pyridone derivatives as potent BET inhibitors.[1]
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Strategy: The pyridone headgroup mimics the acetyl-lysine recognition motif recognized by bromodomains.[1]
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Workflow: The C5-Br is coupled to a mimetic core, and the C6-Cl is displaced by solubilizing groups (e.g., piperazines) to improve pharmacokinetic profiles.[1]
Safety & Handling (SDS Summary)
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Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
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Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. Halogenated pyridones can be light-sensitive; store in amber vials.
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Incompatibility: Strong oxidizing agents.[1]
References
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Sigma-Aldrich. 5-Bromo-6-chloro-1-methylpyridin-2(1H)-one Product Data. Retrieved from [1]
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PubChem. 5-Bromo-1-methylpyridin-2(1H)-one Compound Summary (Analogous Reactivity Data). National Library of Medicine.[1] Retrieved from [1]
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Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters, 38, 127849. (Context on Pyridone Scaffolds). Retrieved from
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Google Patents. Compounds comprising N-methyl-2-pyridone (EP3958976A1). (Application of scaffold in BET inhibition). Retrieved from
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BenchChem. Applications of Halogenated Pyridones in Medicinal Chemistry. Retrieved from [1]
